4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide
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Overview
Description
The compound “4-fluoro-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)benzamide” is a complex organic molecule that contains an indole group, a benzamide group, and a fluorine atom . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Benzamide is a simple carboxamide derivative of benzoic acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized using methods similar to those used for other indole derivatives. For instance, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the benzamide group, and the fluorine atom. Indoles are known to undergo electrophilic substitution reactions .
Scientific Research Applications
Neuroimaging and Alzheimer's Disease
Research utilizing fluorine-labeled benzamide analogs, like the serotonin 1A (5-HT(1A)) molecular imaging probe, highlights their application in neuroimaging, particularly for studying Alzheimer's disease. These compounds enable the quantification of 5-HT(1A) receptor densities in the brain, providing valuable insights into the neurobiological changes associated with Alzheimer's and other cognitive impairments (Kepe et al., 2006).
Antimicrobial and Antipathogenic Activity
Benzamides and their derivatives have demonstrated significant antimicrobial and antipathogenic activities. For instance, certain acylthioureas, which share structural features with benzamides, have shown effectiveness against bacterial cells, including strains known for their biofilm-forming capabilities. This suggests potential applications in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Antitumor Activity
Fluorinated benzothiazoles, which are closely related to benzamides, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds exhibit potent antitumor properties, particularly against breast cancer cells, highlighting their potential as therapeutic agents in oncology (Hutchinson et al., 2001).
Synthetic Methodologies and Heterocyclic Chemistry
The development of novel synthetic methodologies for fluorine-containing benzamide analogs opens up new avenues for the creation of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. For example, the exploration of nucleophilic vinylic substitution reactions with gem-difluoroenamides leads to the synthesis of fluorinated heterocycles, which are crucial in drug development (Meiresonne et al., 2015).
Receptor Ligand Development
The synthesis and pharmacological evaluation of novel series of compounds as selective receptor ligands underscore the importance of benzamides and their analogs in developing targeted therapies. Such compounds offer insights into receptor binding affinities and intrinsic activities, which are fundamental in designing drugs with improved efficacy and selectivity (Mesangeau et al., 2011).
Future Directions
Properties
IUPAC Name |
4-fluoro-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c24-18-12-10-17(11-13-18)23(27)25-14-15-28-22-19-8-4-5-9-20(19)26-21(22)16-6-2-1-3-7-16/h1-13,26H,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNLPBYHASDHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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